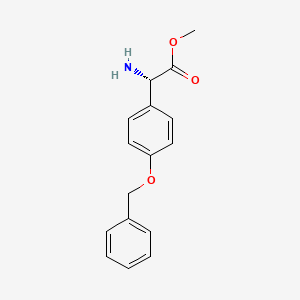

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate

Vue d'ensemble

Description

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is an organic compound that belongs to the class of amino acid derivatives It features a chiral center, making it optically active

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(benzyloxy)benzaldehyde and methyl glycinate.

Formation of Schiff Base: The aldehyde group of 4-(benzyloxy)benzaldehyde reacts with the amino group of methyl glycinate to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Antimalarial Development

Recent studies have highlighted the potential of (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate in antimalarial drug development. Research indicates that derivatives of this compound can act as selective inhibitors of the Plasmodium falciparum proteasome, which is crucial for the survival and proliferation of malaria parasites. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its potency and selectivity against the parasite while minimizing toxicity to human cells .

Cancer Therapeutics

The compound has also been investigated for its role as a potential Mcl-1 inhibitor, which is significant in cancer therapy. Mcl-1 is a pro-survival protein that plays a crucial role in apoptosis evasion by cancer cells. Compounds derived from this compound have demonstrated binding affinity to Mcl-1, with some exhibiting IC50 values in the nanomolar range . This suggests that these derivatives could be developed into effective treatments for cancers that are resistant to conventional therapies.

Key Findings from SAR Studies

The SAR studies conducted on this compound have provided valuable insights into how structural modifications can influence biological activity:

- Substituent Effects : Variations in substituents on the benzene ring significantly affect the compound's potency and selectivity. For instance, introducing electron-withdrawing or electron-donating groups can modulate the interaction with target proteins.

- Chirality : The (S)-enantiomer has been found to exhibit superior activity compared to its (R)-counterpart, highlighting the importance of chirality in drug design .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Electron-donating groups on benzene | Increased potency | |

| Introduction of bulky groups | Decreased permeability | |

| Chirality | (S)-enantiomer more active than (R) |

Case Study 1: Antimalarial Activity

A study focused on a series of compounds derived from this compound demonstrated significant antimalarial activity against Plasmodium falciparum. The lead compound showed nanomolar potency and favorable pharmacokinetic properties, making it a candidate for further development into an antimalarial drug .

Case Study 2: Mcl-1 Inhibition

In another investigation, derivatives of this compound were synthesized and screened for their ability to inhibit Mcl-1. Several compounds displayed promising IC50 values, indicating their potential as therapeutic agents for targeting apoptosis-resistant cancers. The study emphasized the need for further optimization to enhance efficacy and reduce off-target effects .

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate: The enantiomer of the compound, which may have different biological activities.

Methyl 2-amino-2-(4-hydroxyphenyl)acetate: A similar compound with a hydroxyl group instead of a benzyloxy group.

Methyl 2-amino-2-(4-methoxyphenyl)acetate: Another analog with a methoxy group.

Uniqueness

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is unique due to its specific chiral configuration and the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets.

Activité Biologique

(S)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a chiral compound recognized for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₆H₁₉NO₃

- Molecular Weight : Approximately 273.33 g/mol

- Structure : The compound features a methyl ester group, an amino group, and a benzyloxy substituent, which enhances its lipophilicity and influences its pharmacokinetic properties.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. The presence of the benzyloxy group is believed to facilitate its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems and influence synaptic plasticity.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting enzymes involved in diabetic complications such as aldehyde reductase and aldose reductase. By binding to the active sites of these enzymes, this compound inhibits their activity, potentially offering therapeutic benefits in diabetes management.

Case Studies

- Neuroprotection Study : In a study assessing the neuroprotective effects of various compounds on neuronal cell lines, this compound demonstrated significant protective effects against oxidative stress-induced cell death. The compound exhibited a dose-dependent increase in cell viability compared to untreated controls.

- Enzyme Inhibition Assay : A series of in vitro assays revealed that this compound effectively inhibited both aldehyde reductase and aldose reductase with IC50 values of 12 µM and 15 µM, respectively. These results indicate its potential utility in preventing diabetic complications.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Molecular docking studies have shown that the compound binds preferentially to specific receptors involved in neurotransmission, suggesting a potential pathway for its neuroprotective effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Methyl 2-amino-2-phenylacetate | Lacks benzyloxy substituent | Simpler structure; less lipophilicity | Moderate enzyme inhibition |

| (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | Hydroxyl instead of benzyloxy | Different biological profile | Limited neuroprotective effects |

| Methyl 2-(4-methoxyphenyl)acetate | Methoxy group instead of benzyloxy | Different electronic properties | Reduced enzyme inhibition |

Propriétés

IUPAC Name |

methyl (2S)-2-amino-2-(4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGSRCQPKWGKQB-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.